molecular formula C6H4Cl2N4O3 B1614585 N-(4,6-dichloro-5-nitropyrimidin-2-yl)acetamide CAS No. 56145-04-1

N-(4,6-dichloro-5-nitropyrimidin-2-yl)acetamide

Cat. No. B1614585
Key on ui cas rn: 56145-04-1
M. Wt: 251.02 g/mol
InChI Key: JTLCZWOWLVTEOB-UHFFFAOYSA-N
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Patent
US06841549B1

Procedure details

N1-(4,6-Dichloro-5-nitro-2-pyrimidinyl)acetamide (100 g, 0.40 mol) and Raney nickel (100 g, wet) were suspended in methanol (1.5 L) and stirred vigorously for 5 hours in a hydrogen atmosphere, at ordinary temperature and at normal pressure. After the nickel was filtered off, the filtrate was concentrated. The residue was crystallized from methanol/ethyl acetate, and the crystals were collected by filtration and washed with ethyl acetate, to give the title compound (44.6 g, 51%) as a brown solid.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 g
Type
catalyst
Reaction Step Three
Quantity
1.5 L
Type
solvent
Reaction Step Four
Yield
51%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([N+:8]([O-])=O)=[C:6]([Cl:11])[N:5]=[C:4]([NH:12][C:13](=[O:15])[CH3:14])[N:3]=1.[H][H]>[Ni].CO>[NH2:8][C:7]1[C:6]([Cl:11])=[N:5][C:4]([NH:12][C:13](=[O:15])[CH3:14])=[N:3][C:2]=1[Cl:1]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
ClC1=NC(=NC(=C1[N+](=O)[O-])Cl)NC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
100 g
Type
catalyst
Smiles
[Ni]
Step Four
Name
Quantity
1.5 L
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After the nickel was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from methanol/ethyl acetate
FILTRATION
Type
FILTRATION
Details
the crystals were collected by filtration
WASH
Type
WASH
Details
washed with ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=NC(=NC1Cl)NC(C)=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 44.6 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 50.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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